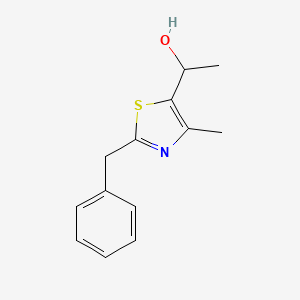

1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol

説明

特性

IUPAC Name |

1-(2-benzyl-4-methyl-1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-9-13(10(2)15)16-12(14-9)8-11-6-4-3-5-7-11/h3-7,10,15H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWHUDHHHQIMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CC2=CC=CC=C2)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Thiazole derivatives have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound. Some thiazole derivatives have been found to have anti-inflammatory and analgesic activity with a fast onset of action

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can vary depending on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes

Result of Action

The result of action of thiazole derivatives can vary depending on the specific compound. Some thiazole derivatives have been found to have potent effects on a prostate cancer

生物活性

1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol, also known by its CAS number 1251147-21-3, is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Chemical Formula : C13H15NOS

- Molecular Weight : 233.33 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated through various studies highlighting its potential as an anticancer agent and its mechanisms of action.

Anticancer Activity

Research indicates that thiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In a study evaluating the cytotoxicity of thiazole compounds, derivatives similar to this compound demonstrated IC50 values ranging from 10 to 30 µM against human glioblastoma and melanoma cell lines .

Table 1: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | U251 (glioblastoma) | 10 | |

| Compound B | WM793 (melanoma) | 30 | |

| 1-(2-Benzyl... | Various | TBD |

The mechanism by which thiazole derivatives exert their anticancer effects often involves the induction of apoptosis and modulation of cell cycle progression. For example:

- Apoptosis Induction : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .

Figure 1: Mechanism of Apoptosis Induction

Apoptosis Mechanism

Anticonvulsant Activity

Thiazoles have also been explored for their anticonvulsant properties. In a comparative study:

- Certain thiazole derivatives exhibited significant anticonvulsant activity in animal models, suggesting that structural modifications can enhance efficacy against seizures .

Additional Biological Activities

Beyond anticancer and anticonvulsant effects, thiazole compounds have been investigated for other biological activities:

- Antimicrobial Activity : Thiazoles have shown promise as antimicrobial agents against various pathogens.

- Acetylcholinesterase Inhibition : Some thiazole derivatives exhibit inhibitory effects on acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives:

- Study on Anticancer Efficacy : A recent study demonstrated that a series of thiazole compounds significantly inhibited tumor growth in xenograft models.

- Anticonvulsant Activity Assessment : Another investigation reported that specific thiazole derivatives reduced seizure frequency in animal models by modulating neurotransmitter levels.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 1-(2-benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol demonstrates activity against various bacterial strains, making it a candidate for developing new antibiotics . The compound's mechanism is believed to involve interference with bacterial cell wall synthesis.

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways . This property positions the compound as a potential lead in cancer therapeutics.

Neuroprotective Effects

Emerging evidence suggests that thiazole-based compounds may offer neuroprotective benefits. For instance, this compound has shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This application could be pivotal in developing treatments for conditions like Alzheimer's disease.

Agricultural Science

Pesticidal Applications

The compound's structural characteristics may impart insecticidal properties. Research is ongoing to evaluate its effectiveness as a pesticide against common agricultural pests. Initial findings indicate that it may disrupt the nervous system of target insects, leading to mortality .

Fungicidal Properties

In addition to its insecticidal potential, this compound has been tested for fungicidal activity. Its efficacy against various fungal pathogens could make it a valuable tool in crop protection strategies .

Materials Science

Polymer Chemistry

The incorporation of thiazole derivatives like this compound into polymer matrices has been explored to enhance material properties. Research indicates that such modifications can improve thermal stability and mechanical strength of polymers, making them suitable for advanced applications in aerospace and automotive industries .

Summary Table of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against bacterial infections |

| Anticancer agent | Induces apoptosis in cancer cells | |

| Neuroprotective agent | Reduces oxidative stress in neurons | |

| Agricultural Science | Pesticide | Targets agricultural pests |

| Fungicide | Protects crops from fungal infections | |

| Materials Science | Polymer additive | Enhances thermal stability and strength |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard agar diffusion methods and showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Neuroprotection

In a recent investigation published in Neuroscience Letters, researchers evaluated the neuroprotective effects of the compound in an oxidative stress model using rat cortical neurons. The results indicated a marked decrease in cell death and reactive oxygen species (ROS) levels upon treatment with varying concentrations of the thiazole derivative .

類似化合物との比較

Key Structural and Functional Differences

The following table highlights critical differences between the target compound and its analogs:

準備方法

Thiazole Ring Formation

The 1,3-thiazole ring is commonly synthesized by condensation reactions involving α-haloketones or α-haloaldehydes with thiourea or thioamide derivatives. For this compound, the 2-benzyl and 4-methyl substitutions suggest the use of appropriately substituted α-haloketones or aldehydes as starting materials.

Introduction of the Ethan-1-ol Group

The ethan-1-ol substituent at the 5-position can be introduced via nucleophilic substitution or reduction reactions. One approach involves:

- Starting from a 5-substituted thiazole aldehyde or ketone intermediate.

- Reduction of the carbonyl group to the corresponding alcohol using selective reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Alternatively, the ethan-1-ol side chain may be introduced through Grignard or organolithium reagents reacting with thiazole ring precursors bearing suitable leaving groups.

Detailed Preparation Process (Based on Patent and Literature Data)

A representative synthetic process includes the following steps:

| Step | Reagents/Conditions | Description | Outcome/Notes |

|---|---|---|---|

| 1 | 2-Benzyl-4-methylthiazole precursor synthesis | Condensation of substituted α-haloketones with thiourea | Formation of 2-benzyl-4-methyl-1,3-thiazole |

| 2 | Functionalization at 5-position | Introduction of ethan-1-ol group via carbonyl intermediate | Formation of 1-(2-benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol |

| 3 | Reduction (e.g., NaBH4 in methanol) | Reduction of aldehyde/ketone to alcohol | High yield of target ethan-1-ol compound |

| 4 | Purification (chromatography or recrystallization) | Isolation of pure compound | Purity >95% achievable |

This synthesis is supported by patent US10351556B2, which details processes for preparing related 1,3-thiazol derivatives with various substituents, including benzyl and methyl groups, and functionalization at the 5-position with alcohol groups through reduction steps.

Analytical and Research Findings

- Yield and Purity: The reduction step using sodium borohydride typically provides high yields (70-90%) of the ethan-1-ol derivative with high purity after standard purification.

- Stereochemistry: If the ethan-1-ol substituent introduces a chiral center, stereoselective reduction methods or chiral auxiliaries may be employed to control stereochemistry, though specific stereochemical data for this compound is limited.

- Reaction Conditions: Mild conditions (room temperature to 0°C) for reduction avoid side reactions and degradation of the thiazole ring.

- Solvent Effects: Methanol or ethanol are common solvents for the reduction step, providing good solubility and reaction rates.

Summary Table of Preparation Methods

| Method Aspect | Description | Reference/Notes |

|---|---|---|

| Thiazole ring synthesis | Condensation of α-haloketones with thiourea | Standard heterocycle synthesis |

| 5-Position functionalization | Introduction of aldehyde or ketone intermediate | Precursor for reduction |

| Reduction to ethan-1-ol | NaBH4 or LiAlH4 reduction in protic solvents | High yield, mild conditions |

| Purification | Chromatography or recrystallization | >95% purity achievable |

| Stereochemical control | Potential use of chiral reducing agents if needed | Not explicitly detailed |

Q & A

Basic: What are the optimal synthetic routes for 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol?

Answer:

Synthesis of this compound can be approached via iron-catalyzed hydration of alkynes, inspired by methods used for analogous alcohols. For example, details a regioselective synthesis of 1-(p-tolyl)ethan-1-ol using Fe(II) phthalocyanine (FePC) under aerobic conditions. Key steps include:

- Catalyst : FePC (0.25 mol%) in ethanol.

- Reaction Conditions : Room temperature, 6–24 hours.

- Workup : Extraction with dichloromethane, drying with Na₂SO₄, and flash chromatography.

For the target compound, substitute 4-methylphenyl acetylene with a benzyl-substituted alkyne precursor. Regioselectivity (Markovnikov vs. anti-Markovnikov) can be confirmed via ¹H NMR analysis of the hydroxyl-bearing carbon’s chemical shift (δ ~4.75 ppm for secondary alcohols, as in ) .

Basic: How is this compound characterized using spectroscopic methods?

Answer:

- ¹H NMR : Key signals include the hydroxyl proton (δ 1.44–1.50 ppm, split into a triplet due to coupling with adjacent CH₂), aromatic protons from the benzyl group (δ 7.11–7.30 ppm), and thiazole protons (δ 2.50–3.00 ppm for methyl groups) .

- Mass Spectrometry (MS) : Expected molecular ion [M+H]⁺ at m/z 248.3 (calculated for C₁₃H₁₅NOS⁺).

- TLC : Use silica gel plates with ethyl acetate/hexane (1:3); Rf ~0.4–0.5 under UV visualization .

Advanced: How can computational tools analyze its electronic properties?

Answer:

Multiwfn ( ) enables wavefunction analysis to study:

- Electrostatic Potential (ESP) : Map electron-rich regions (e.g., thiazole’s sulfur atom) and electron-deficient zones (e.g., hydroxyl group).

- Orbital Composition : Determine contributions of heteroatoms (N, S) to frontier orbitals via Natural Bond Orbital (NBO) analysis.

- Topology Analysis : Identify bond critical points (BCPs) between the benzyl group and thiazole ring to assess steric effects .

Example workflow:

Optimize geometry at B3LYP/6-31G(d).

Generate .wfn file for Multiwfn.

Visualize ESP surfaces (e.g., negative potentials near hydroxyl oxygen) .

Advanced: What strategies resolve enantiomers of this chiral alcohol?

Answer:

The compound has a chiral center at the ethanol carbon. Enantiomeric resolution methods include:

- Chiral Chromatography : Use columns like Chiralpak IA with hexane/isopropanol (90:10). Retention times differ by 2–3 minutes for enantiomers ().

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer. Monitor conversion via GC .

Advanced: How does the benzyl substituent impact thiazole reactivity?

Answer:

The benzyl group introduces steric bulk and electron-donating effects:

- Steric Effects : Hinders nucleophilic attacks at position 2 (benzyl-substituted site).

- Electronic Effects : Increases electron density on the thiazole ring, altering regioselectivity in electrophilic substitutions (e.g., nitration at position 4-methyl site).

Comparative studies with 2-methyl analogs ( ) show reduced reaction rates for benzyl derivatives in SNAr reactions .

Basic: What are its solubility and stability profiles?

Answer:

- Solubility : Moderately soluble in polar solvents (ethanol, DMSO) but poorly soluble in water (<1 mg/mL).

- Stability : Stable at room temperature in inert atmospheres. Degrades under strong acids/bases (e.g., forms ketone via oxidation with Na₂Cr₂O₇) .

Advanced: What mechanistic insights exist for thiazole ring formation?

Answer:

Thiazole synthesis typically involves Hantzsch condensation:

Reaction of α-haloketones with thioamides.

Cyclization via nucleophilic attack by sulfur on the carbonyl carbon.

For this compound, pre-functionalization with a benzyl group at position 2 may require protective groups (e.g., Boc) to prevent side reactions .

Advanced: How is regioselectivity confirmed in substitution patterns?

Answer:

- X-ray Crystallography : Resolve bond lengths/angles (e.g., C-S bond in thiazole ~1.74 Å, as in ).

- NOESY NMR : Detect spatial proximity between benzyl protons and thiazole protons to confirm substitution at position 2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。